Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13736779
InChI: InChI=1S/C8H14BrN3O2S/c1-7(2)15(13,14)11-3-4-12-6-8(9)5-10-12/h5-7,11H,3-4H2,1-2H3
SMILES: CC(C)S(=O)(=O)NCCN1C=C(C=N1)Br
Molecular Formula: C8H14BrN3O2S
Molecular Weight: 296.19 g/mol

Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

CAS No.:

Cat. No.: VC13736779

Molecular Formula: C8H14BrN3O2S

Molecular Weight: 296.19 g/mol

* For research use only. Not for human or veterinary use.

Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide -

Specification

Molecular Formula C8H14BrN3O2S
Molecular Weight 296.19 g/mol
IUPAC Name N-[2-(4-bromopyrazol-1-yl)ethyl]propane-2-sulfonamide
Standard InChI InChI=1S/C8H14BrN3O2S/c1-7(2)15(13,14)11-3-4-12-6-8(9)5-10-12/h5-7,11H,3-4H2,1-2H3
Standard InChI Key VVKLPWRJGOPUDY-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)NCCN1C=C(C=N1)Br
Canonical SMILES CC(C)S(=O)(=O)NCCN1C=C(C=N1)Br

Introduction

Chemical Identity and Structural Characteristics

Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide belongs to the sulfonamide class, characterized by the sulfonamide functional group (-SO₂NH-) linked to a propane backbone and a 4-bromo-pyrazole moiety. Key structural and identifier data are summarized below:

PropertyValue
IUPAC NameN-[2-(4-Bromopyrazol-1-yl)ethyl]propane-2-sulfonamide
Molecular FormulaC₈H₁₄BrN₃O₂S
Molecular Weight296.19 g/mol
CAS Number1876291-77-8
SMILESCC(C)S(=O)(=O)NCCN1C=C(C=N1)Br
InChIKeyVVKLPWRJGOPUDY-UHFFFAOYSA-N
PubChem CID139211309

The compound’s structure features a sulfonamide group at the second carbon of propane, connected via an ethyl linker to a 4-bromo-substituted pyrazole ring. This bromine atom introduces potential reactivity for further chemical modifications, while the sulfonamide group enhances solubility and bioavailability .

Synthesis and Preparation

The synthesis of propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide typically involves a multi-step reaction sequence:

  • Synthesis of 2-(4-Bromo-pyrazol-1-yl)-ethylamine:
    This intermediate is prepared by reacting 4-bromo-pyrazole with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds via nucleophilic substitution, yielding the ethylamine derivative .

  • Sulfonylation Reaction:
    The ethylamine intermediate is then reacted with propane-2-sulfonyl chloride in the presence of a base such as triethylamine (TEA) or potassium tert-butoxide. This step forms the sulfonamide bond through deprotonation of the amine and subsequent nucleophilic attack on the sulfonyl chloride .

Example Reaction Conditions:

ParameterValue
SolventTetrahydrofuran (THF)
BasePotassium tert-butoxide
Temperature0–10°C → Room Temperature
Reaction Time16 hours
Yield~78%

Optimization studies on analogous sulfonamide syntheses suggest that potassium tert-butoxide in THF provides superior yields compared to sodium hydride or carbonate bases .

Physicochemical Properties

Experimental data on the compound’s physicochemical properties are sparse, but computational predictions and analog comparisons provide insights:

  • Solubility: Sulfonamides generally exhibit moderate water solubility due to their polar sulfonamide group. In organic solvents such as DMSO or THF, solubility is expected to be high.

  • LogP: Estimated at ~1.76 (similar to (4-nitrophenyl)-oxo-acetaldehyde oxime ), indicating moderate lipophilicity.

  • Stability: The bromine atom may render the compound light-sensitive, necessitating storage in amber containers under inert atmospheres .

Biological Activities and Mechanistic Insights

While direct pharmacological studies on propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide are lacking, related compounds offer clues to its potential bioactivity:

Neuroprotective Effects

A structurally analogous compound, propane-2-sulfonic acid octadec-9-enyl-amide (N15), demonstrated neuroprotective effects in Alzheimer’s disease (AD) models. N15 activated PPARα/γ receptors, reduced β-amyloid plaque formation, and upregulated ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10), which promotes non-amyloidogenic processing of amyloid precursor protein . Although the bromopyrazole moiety in the subject compound may alter receptor binding, its sulfonamide group could similarly modulate PPAR pathways .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: No data exist on the absorption, distribution, metabolism, or excretion (ADME) of this compound.

  • Target Identification: Molecular docking studies could identify potential protein targets, such as PPARγ or BACE1 (β-secretase 1) .

  • Synthetic Optimization: Modifying the pyrazole substituents (e.g., replacing bromine with other halogens) may improve potency or selectivity.

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